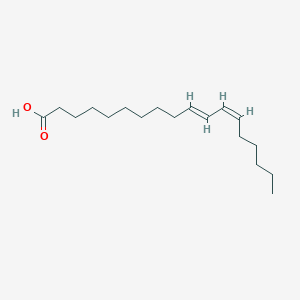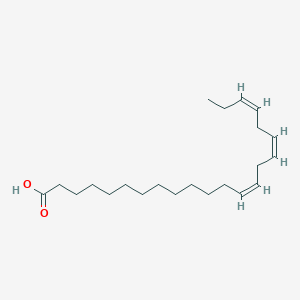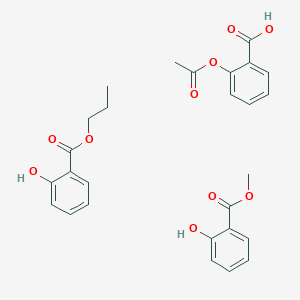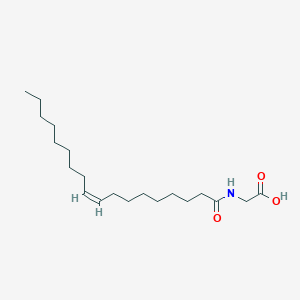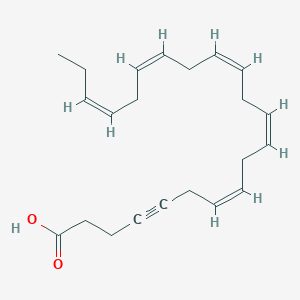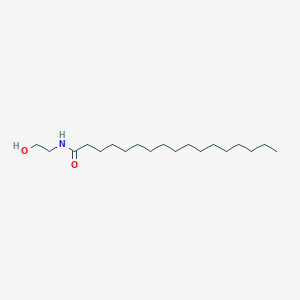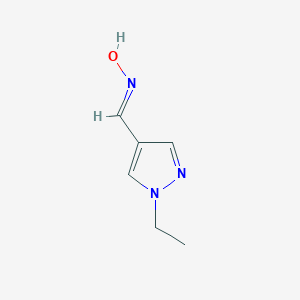
(E)-1-(1-ethyl-1H-pyrazol-4-yl)-N-hydroxymethanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
E-1-(1-ethyl-1H-pyrazol-4-yl)-N-hydroxymethanimine, also known as EPH, is a synthetic compound used for a variety of scientific applications. It is a versatile reagent with a wide range of applications in organic synthesis, biochemistry, and pharmacology. EPH is a highly reactive compound and has been used in a variety of experiments, from the synthesis of small molecules to the study of biochemical pathways.
Applications De Recherche Scientifique
Therapeutic Applications of Pyrazolines
Pyrazoline derivatives are nitrogen-containing heterocyclic compounds with a wide array of biological properties. Research has shown that these compounds possess antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer, and several other pharmacological effects. Their versatility is attributed to the pyrazoline core, which serves as a scaffold for the development of molecules with targeted biological activities. The therapeutic applications of pyrazolines extend to their role as inhibitors of enzymes like nitric oxide synthase, as well as their antioxidant properties. The exploration of pyrazoline derivatives has led to the synthesis of new compounds with enhanced biological efficacy, highlighting their potential in drug development and therapeutic interventions (Shaaban, Mayhoub, & Farag, 2012).
Antimicrobial and Antifungal Properties
Pyrazoline derivatives have been explored for their antimicrobial and antifungal properties. For instance, their effectiveness against Fusarium oxysporum, a pathogen responsible for diseases in plants, demonstrates their potential in addressing agricultural challenges. The structure-activity relationship studies of these compounds have facilitated the identification of pharmacophore sites critical for antifungal activity, offering insights into their mode of action and guiding the synthesis of more potent derivatives (Kaddouri et al., 2022).
Role in Antioxidant Activity
The antioxidant capacity of pyrazoline derivatives is another significant area of research. These compounds have been evaluated using various assays to determine their ability to scavenge free radicals and protect against oxidative stress, a mechanism involved in numerous diseases, including neurodegenerative disorders and cancer. The development of assays for antioxidant activity assessment has been crucial in identifying compounds with potential therapeutic applications, underscoring the importance of pyrazolines in mitigating oxidative damage (Munteanu & Apetrei, 2021).
Safety And Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. While safety data sheets are available for some pyrazole derivatives , specific information about the safety and hazards of “(E)-1-(1-ethyl-1H-pyrazol-4-yl)-N-hydroxymethanimine” is not found in the available literature.
Propriétés
IUPAC Name |
(NE)-N-[(1-ethylpyrazol-4-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-2-9-5-6(3-7-9)4-8-10/h3-5,10H,2H2,1H3/b8-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYXIQGWFWZRGJ-XBXARRHUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C=NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)/C=N/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(1-ethyl-1H-pyrazol-4-yl)-N-hydroxymethanimine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B164250.png)
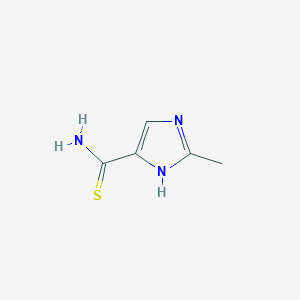
![2-hydroxy-N'-[(1Z)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B164253.png)
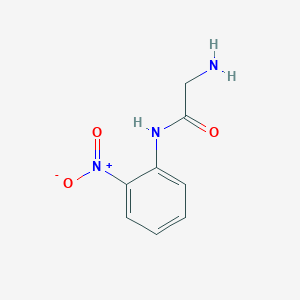
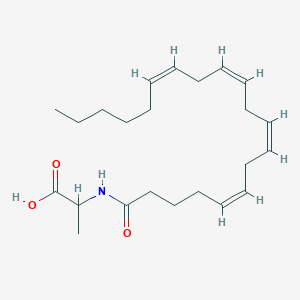
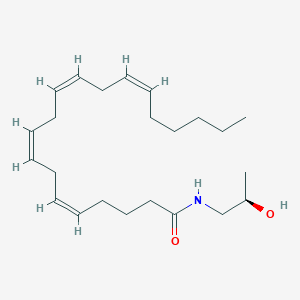
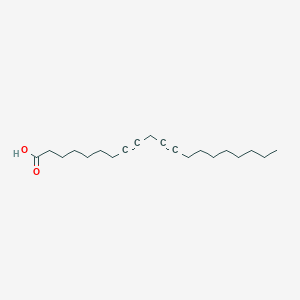
![5-Boc-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B164266.png)
